molecular formula C11H16O B1619853 2-Butyl-4-methylphenol CAS No. 6891-45-8

2-Butyl-4-methylphenol

Cat. No. B1619853
CAS RN: 6891-45-8
M. Wt: 164.24 g/mol
InChI Key: FEXBEKLLSUWSIM-UHFFFAOYSA-N
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Description

2-Butyl-4-methylphenol is a chemical compound with the formula C11H16O . It is also known as 2-butyl-p-cresol . It is an antioxidant and exhibits toxicities mediated by oxidative metabolism to electrophilic quinone methides . It acts as a Michael acceptor and its reaction with simple nucleophiles and proteins have been reported .


Synthesis Analysis

The synthesis of 2-tert-butyl-4-methylphenol is of great significance due to its wide application in industry. An efficient and mild method for the alkylation of p-cresol with tert-butyl alcohol has been established . Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .


Molecular Structure Analysis

The molecular formula of 2-Butyl-4-methylphenol is C11H16O . Its molecular weight is 164.2441 . The IUPAC Standard InChI is InChI=1S/C11H16O/c1-3-4-5-10-8-9(2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3 .


Chemical Reactions Analysis

2-Butyl-4-methylphenol acts as a Michael acceptor and its reaction with simple nucleophiles and proteins have been reported . It has been shown to inhibit lipid peroxidation . It causes lung injury and promotes tumors in mice, but this may be due to a metabolite of BHT, 6-tert-butyl-2-[2′-(2′-hydroxymethyl)-propyl]-4-methylphenol .


Physical And Chemical Properties Analysis

2-Butyl-4-methylphenol has a molecular formula of C11H16O and an average mass of 164.244 Da . More detailed physical and chemical properties may be found in specific databases or safety data sheets .

Scientific Research Applications

  • Electrochemical Analysis in Transformer Oil : BHT is used as an antioxidant in transformer oil. A study developed a new method for determining BHT content in transformer oil using electrochemical techniques, demonstrating its importance in maintaining transformer oil quality (Zhou et al., 2012).

  • Free Radical Studies : BHT is a widely used food additive recognized as safe. Research has investigated the electron spin resonance spectroscopy of free radical metabolites of BHT, highlighting its role in food preservation (Valoti et al., 1989).

  • Reactivity with Superoxide Anion Radical : BHT and its analogs have been evaluated for their reactivities with superoxide anion radical, using various electrochemical methods. This research contributes to understanding the antioxidant properties of compounds like BHT (Zabik et al., 2019).

  • Environmental Impact and Fate : BHT's environmental occurrence, human exposure, and toxicity have been studied extensively. It is found in various environments and can impact human health, suggesting the need for further research and potentially more environmentally friendly alternatives (Liu & Mabury, 2020).

  • Oxidation Mechanism in Phenols : The oxidation mechanism of BHT has been discussed in a study that examined its reaction with hydrogen peroxide. This provides insights into the chemical behaviors of antioxidants like BHT (Shimizu et al., 1990).

  • Antioxidant Activity in Polypropylene : The antioxidative activities of phenols derived from BHT have been investigated in the stabilization of polypropylene, demonstrating its utility in material science and industrial applications (Jiráčková & Pospíšil, 1973).

  • Protective Role in Chromatography : BHT is used in chromatography solvents to protect lipids from autoxidation, illustrating its protective role in analytical chemistry applications (Wren & Szczepanowksa, 1964).

  • Toxicity and Safety in Occupational Exposure : A study on the occupational exposure to BHT, primarily used in the food and pharmaceutical industries, highlights its low acute toxicity but emphasizes the need for safety measures due to potential long-term effects (Soćko, 2022).

Safety And Hazards

2-Butyl-4-methylphenol causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .

Future Directions

The synthesis of 2-tert-butyl-4-methylphenol is of great significance due to its wide application in industry . Future research may focus on developing more efficient catalysts for the alkylation of p-cresol and tert-butyl alcohol . Additionally, the potential endocrine disruption properties of 2-Butyl-4-methylphenol could be an area of future investigation .

properties

IUPAC Name

2-butyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-10-8-9(2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXBEKLLSUWSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871173
Record name 2-Butyl-4-methylphenol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butyl-4-methylphenol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Butyl-4-methylphenol

CAS RN

6891-45-8, 29997-27-1
Record name 2-Butyl-4-methylphenol
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Record name 2-Butyl-p-cresol
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Record name Butyl-p-cresol
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Record name 2-Butyl-4-methylphenol
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Record name Butyl-p-cresol
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Record name 2-butyl-p-cresol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19 °C
Record name 2-Butyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Pan, L Wang, G Zhang, D Gong - Journal of Photochemistry and …, 2015 - Elsevier
The characteristics of binding of 2-tert-butyl-4-methylphenol (TBMP), a synthetic phenolic antioxidant with hydroxypropyl-β-cyclodextrin (Hp-βCD) and calf thymus DNA (ctDNA) were …
JB McKinley - Journal of the American Chemical Society, 1947 - ACS Publications
… 2-2-butyl-4-methylphenol (identified by mixed melting point) when treated with from 1 to 5 per cent, of concentratedsulfuric acid for three hours at 90. Refluxing aloneat atmospheric …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
WW Kaeding - The Journal of Organic Chemistry, 1963 - ACS Publications
Cupric salts of carboxylic acids oxidize phenols to produce products coupled at vacant ortho and para positions in a manner characteristic of single electron oxidizing agents. …
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk
JC Ambelang, JL Binder - Journal of the American Chemical …, 1953 - ACS Publications
… of infrared absorption spectra with dihydroxydiphenylmethanes from 6-<-butyl-2-methylphenol and 2-<-butyl-4-methylphenol indicated that all the crystalline products from 6-i-butyl-3-…
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
SR Kirby, C Song, HH Schobert - Catalysis today, 1996 - Elsevier
Compounds containing oxygen functional groups, especially phenols, are undesirable components of coal-derived liquids. Removal of these compounds from the products of coal …
HE Ungnade, AD McLaren - Journal of the American Chemical …, 1944 - ACS Publications
118 Herbert E. Ungnade and A. Douglas McLaren Vol. 66 spectram el^ o-ocásene. These authors did not distinguish between the two forms of aWo-ocimene but consideration of the …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
C Song, S Kirby, E Schmidt, H Schobert - 1995 - fischer-tropsch.org
… -4-methylphenol (DBMP) Under non-catalytic reaction conditions the conversion of DBMP involves the cleavage of one, or both, of the t-butyl groups to produce 2-butyl-4-methylphenol (…
Number of citations: 0 www.fischer-tropsch.org
ND Coggeshall, AS Glessner - Journal of the American Chemical …, 1949 - ACS Publications
… X 10-4 mole/liter of 2-/-butyl-4-methylphenol. It is immediately evident that a concentration of 1.0 X 10-1 mole/liter of sodium hydroxide which produced a complete spectral shift for the …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
ND Coggeshall - Journal of the American Chemical Society, 1947 - ACS Publications
The hindered phenols which are formed when large alkyl substituents such as-butyl, 5-butyl or ŋ-amyl are added to the two positions ortho to the hydroxyl group have markedly different …
Number of citations: 81 0-pubs-acs-org.brum.beds.ac.uk
WC Sears, LJ Kitchen - Journal of the American Chemical Society, 1949 - ACS Publications
… Inmaking these comparisons it is assumed that Coggeshall measured 4-¿-butylphenol, 4-¿-amylphenol and 2¿-butyl-4-methylphenol in the solid state. Elsewhere agreement is good …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk

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